1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 1-Methyl-3-pyrrolidinecarboxylic acid is C6H11NO2 .
Scientific Research Applications
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- Application : Pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
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Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- Application : The research focused on the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .
- Method : The paper presents the synthesis and investigation of pharmacological properties of new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives .
- Results : The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .
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Biological Importance of Pyrrolone and Pyrrolidinone Derivatives
- Application : Pyrrolone and Pyrrolidinone derivatives have various biological uses .
- Method : The review discusses the synthesis and biological properties of Pyrrolone and Pyrrolidinone derivatives .
- Results : The derivatives have shown antimicrobial, anticancer, anti-inflammatory, antidepressant, and anti-HCV activity .
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- Application : Silica nanoparticles have been used for various applications including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Method : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .
- Results : The surface modification step on the various properties of the silica surface has been demonstrated .
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1,2,3-Triazole-Fused Pyrazines and Pyridazines
- Application : These heterocycles have been used in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
- Method : The synthesis of these heterocycles involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity, have been incorporated into polymers for use in solar cells, and have demonstrated BACE-1 inhibition .
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Plasma Irradiation in Tendon Repair
- Application : Plasma irradiation has been used to accelerate tendon repair .
- Method : The Achilles tendon of lab rats was ruptured and then sutured. For one group of rats, the sutured area was exposed to plasma irradiation .
- Results : The study showed that plasma irradiation can accelerate tendon repair .
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Polypropylene Research and Application
- Application : Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years, focusing on the demand for next-generation polymers .
- Method : The incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges .
- Results : The versatile applications of PP across sectors like biomedical, automotive, aerospace, and air/water filtration are highlighted .
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Catalytic Synthesis of 1,2,3-Triazoles
- Application : 1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry .
- Method : The review summarizes the progress achieved in their synthesis from 2015 to today, with particular emphasis on the development of new catalytic and eco-compatible approaches .
- Results : The main developments that involved such branch of chemistry have been based on the preparation of diverse compounds with an eye on the regioselectivity .
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- Application : Single-atom catalysts have stronger activity and higher stability and selectivity in a CO oxidation reaction .
- Method : The catalyst has a loading of 0.17 wt% and it has a specific reaction rate of 0.435 molcoh −1 21 gPt −1 at a reaction temperature of 27 °C .
- Results : This research laid the foundation for the development of single-atom catalysts .
Future Directions
properties
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-3-4-14(6-9)5-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRSRXHVHJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N3C=C(N=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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